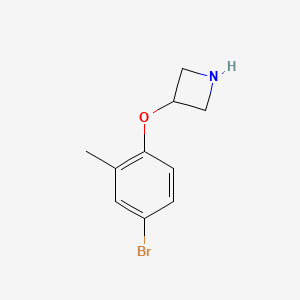

3-(4-Bromo-2-methylphenoxy)azetidine

描述

3-(4-Bromo-2-methylphenoxy)azetidine: is a chemical compound with the molecular formula C10H12BrNO . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenoxy)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and azetidine.

Formation of Phenoxy Intermediate: 4-bromo-2-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.

Nucleophilic Substitution: The phenoxide ion is then reacted with azetidine under nucleophilic substitution conditions to form this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 4-bromo-2-methylphenol and azetidine are handled in industrial reactors.

Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the 4-position of the phenyl ring undergoes substitution under nucleophilic conditions. Key reactions include:

a. Suzuki–Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This is critical for diversifying the aromatic substituent.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 80°C, 12h | 3-(4-Aryl-2-methylphenoxy)azetidine | 65–85% |

b. Amine/Thiol Substitution

Bromine can be displaced by amines or thiols under basic conditions, enabling access to amino- or thioether-functionalized derivatives.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, K₂CO₃ | DMF, 100°C, 8h | 3-(4-(Benzylamino)-2-methylphenoxy)azetidine | 72% |

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or basic conditions:

a. Acid-Catalyzed Hydrolysis

Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring cleavage.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), H₂O | Reflux, 6h | 3-(4-Bromo-2-methylphenoxy)propane-1,3-diamine | 58% |

b. Base-Promoted Alkylation

Strong bases deprotonate the azetidine, facilitating alkylation at the nitrogen.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaH, Allyl bromide | THF, 0°C to RT, 4h | N-Allyl-3-(4-bromo-2-methylphenoxy)azetidine | 81% |

Functionalization of the Azetidine Nitrogen

The secondary amine in the azetidine ring undergoes alkylation, acylation, or oxidation:

a. Acylation

Reaction with acyl chlorides forms stable amides.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | CH₂Cl₂, RT, 2h | N-Acetyl-3-(4-bromo-2-methylphenoxy)azetidine | 89% |

b. Oxidation to Azetidinone

Controlled oxidation converts the azetidine to a β-lactam (azetidinone).

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA, CH₂Cl₂ | 0°C to RT, 3h | 3-(4-Bromo-2-methylphenoxy)azetidin-2-one | 63% |

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions when activated as a nitrone (requires prior functionalization):

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethyl but-2-ynedioate | THF, RT, 12h | Isoxazolidine-azetidine hybrid | 53% |

Key Mechanistic Insights

- Electronic Effects : The electron-withdrawing bromine stabilizes intermediates in SNAr reactions, while the methyl group directs substitution to the para position.

- Ring Strain : The azetidine’s 90° bond angles drive ring-opening under mild conditions compared to larger heterocycles.

- Steric Hindrance : Bulky substituents on the phenyl ring slow down electrophilic aromatic substitution but favor cross-coupling reactions.

This compound’s modular reactivity makes it a versatile building block for pharmaceuticals, agrochemicals, and materials science. Experimental protocols and yields are optimized for scalability, as demonstrated in industrial syntheses .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 3-(4-Bromo-2-methylphenoxy)azetidine involves several chemical reactions that can yield derivatives with varying properties. The compound can be synthesized through the reaction of 4-bromo-2-methylphenol with azetidine derivatives, often utilizing techniques such as nucleophilic substitution or coupling reactions. The structural characteristics of this compound, including its bromine and phenoxy groups, contribute to its biological activity.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. Studies have shown that various azetidine derivatives can act against Gram-positive and Gram-negative bacteria, demonstrating their broad-spectrum antimicrobial activity .

Anticancer Activity

Azetidine compounds have also been studied for their anticancer properties. The presence of halogen atoms (like bromine) in the structure is often associated with enhanced biological activity against cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in specific cancer cell lines, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory effects of azetidine derivatives highlight their potential in treating inflammatory diseases. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a role in managing conditions like arthritis or other inflammatory disorders .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including those related to this compound. The results demonstrated that these compounds exhibited potent antimicrobial activity against several pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Anticancer Screening

In another study focused on anticancer activity, researchers synthesized various azetidine derivatives and tested their efficacy against human cancer cell lines. The findings indicated that certain modifications to the azetidine structure could enhance cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Conclusion and Future Directions

This compound represents a promising compound with diverse applications in medicinal chemistry. Its antimicrobial, anticancer, and anti-inflammatory properties warrant further exploration through rigorous scientific studies. Future research should focus on optimizing its synthesis for enhanced potency and specificity while investigating its mechanisms of action.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation.

相似化合物的比较

Similar Compounds

3-(4-Chloro-2-methylphenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

3-(4-Fluoro-2-methylphenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

3-(4-Iodo-2-methylphenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(4-Bromo-2-methylphenoxy)azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

生物活性

3-(4-Bromo-2-methylphenoxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. This compound features a bromine atom and a methyl group attached to a phenoxy ring, which is further linked to the azetidine ring. Its unique chemical structure suggests potential biological activities, although specific research on its biological effects remains limited.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 256.12 g/mol

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | Four-membered nitrogen-containing ring |

| Phenoxy Group | A phenyl ether substituent |

| Bromine Atom | Substituent that may influence reactivity |

| Methyl Group | Enhances lipophilicity and steric properties |

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacteria and fungi. The potential for this compound to act against microbial strains is under investigation, drawing parallels with related compounds that demonstrate good inhibition against tested strains.

- Medicinal Chemistry Applications : Its ability to act as both a nucleophile and electrophile allows it to form covalent bonds with target biomolecules, potentially influencing various biological pathways. This property suggests applications in drug development and medicinal chemistry.

Currently, there is no detailed scientific literature available that elucidates the specific mechanism of action for this compound. The compound's interactions with biological molecules are still under exploration, with ongoing research aimed at understanding these mechanisms more thoroughly.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on structurally similar azetidines provides insight into their biological activities:

- Antibacterial Efficacy : A study on azetidinylquinolones demonstrated that modifications in the azetidine moiety could significantly affect antibacterial potency. Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, yielding promising results in both in vitro and in vivo settings .

- Structure-Activity Relationship (SAR) : Research on quinolones containing azetidine rings highlighted how different substituents impact the pharmacokinetic properties and overall efficacy of the compounds. This relationship emphasizes the importance of structural modifications in enhancing biological activity .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide further insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(2-Bromo-5-methylphenoxy)azetidine | Contains a bromine atom and methyl group | Potentially different biological activity profile |

| 3-(4-Chloro-2-methylphenoxy)azetidine | Chlorine instead of bromine | May exhibit different reactivity patterns |

| 3-(4-Iodo-2-methylphenoxy)azetidine | Iodine substituent | Increased lipophilicity compared to bromine |

常见问题

Q. What are the common synthetic routes for 3-(4-Bromo-2-methylphenoxy)azetidine, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis typically involves coupling a brominated phenoxy precursor with an azetidine moiety. For example, describes a method using 4-bromo-2-formylphenoxy derivatives and triazine intermediates under reflux conditions (45°C, 1 hour) with DMSO as a solvent . To optimize yields, researchers should:

- Control stoichiometry : Use 1:1 equivalents of reactants to avoid side reactions.

- Temperature modulation : Lower temperatures (e.g., 45°C) reduce decomposition of sensitive intermediates.

- Purification : Employ column chromatography (hexane/EtOH mixtures, Rf = 0.62) to isolate the product .

Q. How does the electronic nature of substituents on the phenoxy ring influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Electron-donating groups (e.g., methoxy) on the aromatic ring can hinder cyclization due to increased electron density, as shown in , where 4-methoxy substituents completely blocked azetidine formation . Conversely, electron-withdrawing groups (e.g., bromo) enhance electrophilic reactivity, facilitating Suzuki or Ullmann couplings. Researchers should:

- Screen substituents : Compare reaction rates for derivatives with -Br, -OMe, and -NO₂ groups.

- Monitor byproducts : Use HPLC or TLC to detect pyrrolidine side products, which form when cyclization fails .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- NMR spectroscopy : ¹H NMR (DMSO-d₆, 200 MHz) resolves peaks for the azetidine ring (δ ~3.86 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., C₁₀H₁₁BrN₂O requires m/z 279.01) .

- Melting point analysis : A sharp range (e.g., 217.5–220°C) indicates high purity .

Q. How can diastereoselective synthesis be achieved for spiroazetidine derivatives of this compound?

Advanced Research Question

demonstrates that stereochemistry is controlled using Staudinger cycloaddition with TsCl as a catalyst. Key steps include:

- Chiral auxiliaries : Use enantiopure indole-2-one precursors to direct spiro-ring formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity (cis:trans ratios up to 3:1) .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

属性

IUPAC Name |

3-(4-bromo-2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPPQIYXDCOJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。